molecular formula C18H22N4O4S2 B3205041 1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide CAS No. 1040639-29-9

1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide

Cat. No. B3205041
CAS RN: 1040639-29-9
M. Wt: 422.5 g/mol
InChI Key: NOVXMRLERKLJGU-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide inhibitor is its specificity towards this compound, which makes it a valuable tool for studying the role of this compound in insulin signaling and glucose homeostasis. However, this compound inhibitor has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide inhibitor, including the development of more potent and selective inhibitors, the investigation of its anti-inflammatory and anti-cancer properties, and the exploration of its therapeutic potential in other metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease. Additionally, the use of this compound inhibitor in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Scientific Research Applications

1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. This compound is a negative regulator of insulin signaling, and its inhibition leads to improved insulin sensitivity and glucose uptake in peripheral tissues. This compound inhibitor has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

1-[3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c19-17(24)13-8-10-22(11-9-13)16(23)7-6-14-12-27-18(20-14)21-28(25,26)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2,(H2,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVXMRLERKLJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide

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